molecular formula C10H10BrFO2 B3034152 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one CAS No. 140896-93-1

1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one

Cat. No.: B3034152
CAS No.: 140896-93-1
M. Wt: 261.09 g/mol
InChI Key: NPDAGUXQAJNHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H10BrFO2 This compound is characterized by the presence of a bromine, fluorine, and hydroxyl group attached to a phenyl ring, along with a methylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-5-fluoro-2-hydroxybenzaldehyde.

    Condensation Reaction: The benzaldehyde is subjected to a condensation reaction with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a suitable solvent and base.

Major Products:

    Oxidation: Formation of this compound.

    Reduction: Formation of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

    1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone: Similar structure but lacks the methylpropanone moiety.

    4-Bromo-5-fluoro-2-hydroxyacetophenone: Similar structure but with an acetophenone moiety instead of methylpropanone.

Uniqueness: 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one is unique due to the presence of both bromine and fluorine atoms, along with the hydroxyl and methylpropanone groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-5(2)10(14)6-3-8(12)7(11)4-9(6)13/h3-5,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDAGUXQAJNHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=C(C=C1O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one
Reactant of Route 3
Reactant of Route 3
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one
Reactant of Route 4
Reactant of Route 4
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one
Reactant of Route 5
Reactant of Route 5
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one
Reactant of Route 6
Reactant of Route 6
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.